molecular formula C12H12N2O2 B1478361 4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile CAS No. 1367005-89-7

4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile

Cat. No.: B1478361
CAS No.: 1367005-89-7
M. Wt: 216.24 g/mol
InChI Key: QXIMYRMWGKAGJF-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Biological Activity

4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant case studies.

Chemical Structure

The compound has the following chemical formula and structure:

  • Molecular Formula : C11_{11}H13_{13}N\O2_2
  • CAS Number : 1082806-61-8

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Neuropharmacological Effects
    • Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. In particular, this compound may influence dopamine and norepinephrine transporters, which are critical in mood regulation and cognitive functions.
  • Anticonvulsant Properties
    • Preliminary studies suggest potential anticonvulsant effects. For instance, compounds with similar dioxole structures have been shown to modulate seizure activity in animal models, indicating a possible therapeutic role in epilepsy management.
  • Antioxidant Activity
    • The benzo[d][1,3]dioxole moiety is known for its antioxidant properties. This suggests that this compound may help mitigate oxidative stress-related cellular damage.

Table 1: Summary of Biological Activities

Activity Findings
NeuropharmacologicalPotential inhibition of dopamine and norepinephrine reuptake
AnticonvulsantModulation of seizure activity in animal models
AntioxidantReduction of oxidative stress markers in vitro

Case Study: Neuropharmacological Effects

A study exploring the effects of related compounds on monoamine transporters revealed that derivatives similar to this compound significantly inhibited the reuptake of dopamine and norepinephrine. This suggests a potential for enhancing mood and cognitive function through modulation of these neurotransmitter systems .

Case Study: Anticonvulsant Activity

In an experiment using maximal electroshock seizure models in mice, compounds structurally related to this compound demonstrated a protective effect against induced seizures. This effect was attributed to enhanced GABAergic transmission and modulation of ion channels involved in neuronal excitability .

The proposed mechanism of action for this compound includes:

  • Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.
  • Modulation of Ion Channels : Evidence suggests that the compound may interact with voltage-gated ion channels, affecting neuronal excitability and synaptic transmission.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIMYRMWGKAGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC3=C(C=C2)OCO3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 2
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 3
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 4
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile
Reactant of Route 6
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile

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